molecular formula C17H25N3O B5339264 N-ethyl-N'-({1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methyl)urea

N-ethyl-N'-({1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methyl)urea

Cat. No. B5339264
M. Wt: 287.4 g/mol
InChI Key: KKGPNWWSJXNGQD-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N'-({1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methyl)urea, also known as EPPU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-ethyl-N'-({1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methyl)urea is not fully understood, but it is believed to act as a modulator of the GABA receptor. GABA is a neurotransmitter that plays a role in regulating neuronal activity. This compound may enhance the effects of GABA by binding to the receptor and increasing its activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce seizures and increase pain threshold. It has also been shown to have neuroprotective effects and improve cognitive function. In cancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-N'-({1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methyl)urea in lab experiments is its potential as a therapeutic agent in various fields. Its ability to modulate the GABA receptor makes it a promising candidate for the treatment of neurological and psychiatric disorders. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for the study of N-ethyl-N'-({1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methyl)urea. One direction is to further investigate its potential as a therapeutic agent in the treatment of neurological and psychiatric disorders. Another direction is to explore its potential as an anticancer agent and to investigate its effects on different types of cancer cells. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations in its use.

Synthesis Methods

N-ethyl-N'-({1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methyl)urea can be synthesized using a multistep process involving the reaction of various chemical compounds. The first step involves the reaction of N-ethyl-N'-methylurea with 3-bromopropene to form N-ethyl-N'-({1-[(2E)-3-bromoprop-2-en-1-yl]pyrrolidin-3-yl}methyl)urea. This intermediate is then reacted with phenyl magnesium bromide to form this compound, which is the final product.

Scientific Research Applications

N-ethyl-N'-({1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methyl)urea has been studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and cancer research. In medicinal chemistry, this compound has been shown to have anticonvulsant and analgesic properties. In neuropharmacology, this compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anticancer properties, particularly against breast cancer cells.

properties

IUPAC Name

1-ethyl-3-[[1-[(E)-3-phenylprop-2-enyl]pyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-2-18-17(21)19-13-16-10-12-20(14-16)11-6-9-15-7-4-3-5-8-15/h3-9,16H,2,10-14H2,1H3,(H2,18,19,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGPNWWSJXNGQD-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1CCN(C1)CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NCC1CCN(C1)C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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